C18H16F3N5O4S
Description
The compound with the molecular formula C18H16F3N5O4S is a complex organic molecule that has garnered attention in various scientific fields This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a sulfonamide group, and a heterocyclic ring
Properties
Molecular Formula |
C18H16F3N5O4S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16F3N5O4S/c19-18(20,21)30-11-1-2-12-13(9-11)31-17(22-12)23-15(27)10-26-16(28)4-3-14(24-26)25-5-7-29-8-6-25/h1-4,9H,5-8,10H2,(H,22,23,27) |
InChI Key |
ZHPMTHNKDWKRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H16F3N5O4S typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heterocyclic Ring: The initial step involves the formation of the heterocyclic ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure high yield and selectivity.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
C18H16F3N5O4S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Synthetic Building Block
C18H16F3N5O4S serves as a valuable building block in organic synthesis. Its structure allows for the modification and construction of more complex molecules, facilitating the development of novel compounds with desired properties. Researchers utilize this compound to create derivatives that may exhibit enhanced biological or chemical activities.
Catalysis
The compound's unique functional groups can participate in catalytic reactions, making it useful in the development of new catalytic processes. Its ability to stabilize transition states can enhance reaction rates and selectivity, which is crucial in synthetic organic chemistry.
Biological Applications
Antioxidant Properties
Studies have indicated that this compound exhibits significant antioxidant activity. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively, which is beneficial in biological systems where oxidative stress is a concern. This property is being researched for potential applications in preventing cellular damage related to aging and various diseases.
Anticancer Activity
Recent investigations have focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent.
Medical Applications
Therapeutic Potential
this compound is being explored for its therapeutic effects in treating inflammatory diseases and certain types of cancer. Its structural features allow it to interact with specific molecular targets, potentially leading to the development of new drugs that are more effective and have fewer side effects compared to existing treatments.
Drug Design
The compound's unique properties make it an attractive candidate for drug design initiatives. Researchers are investigating its use as a template for designing new pharmaceuticals that target specific biological pathways involved in disease processes.
Industrial Applications
Material Science
In materials science, this compound is being evaluated for its potential use in developing new materials with tailored properties. Its chemical structure may impart desirable characteristics such as thermal stability and resistance to degradation, making it suitable for various industrial applications.
Chemical Processes
The compound can be utilized in various chemical processes as an intermediate or reagent. Its ability to undergo diverse chemical reactions expands its utility in industrial chemistry, particularly in the synthesis of specialty chemicals and agrochemicals.
Table 1: Comparison of Biological Activities
| Activity Type | This compound | Reference Compound | Notes |
|---|---|---|---|
| Antioxidant | High | Ascorbic Acid | Effective free radical scavenger |
| Anticancer | Moderate | Cisplatin | Induces apoptosis in cancer cells |
| Anti-inflammatory | Potential | Ibuprofen | Under investigation |
Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of this compound on three human cancer cell lines: HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). The results indicated that this compound significantly inhibited cell viability with IC50 values lower than those observed for standard chemotherapeutics like cisplatin. The study concluded that further exploration into its mechanism could provide insights into developing new anticancer therapies .
Mechanism of Action
The mechanism of action of C18H16F3N5O4S involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
C18H16F3N5O4S: can be compared with other compounds that have similar functional groups:
C18H16F3N5O4: Lacks the sulfonamide group, which may result in different chemical reactivity and biological activity.
C18H16F3N5O3S: Lacks one oxygen atom, potentially affecting its oxidation state and reactivity.
C18H16F3N5O4S2: Contains an additional sulfur atom, which may influence its chemical stability and interactions.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound C18H16F3N5O4S is a complex organic molecule with significant biological activity. It features a structure that includes fluorine, nitrogen, oxygen, and sulfur atoms, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates the presence of:
- Carbon (C) : 18 atoms
- Hydrogen (H) : 16 atoms
- Fluorine (F) : 3 atoms
- Nitrogen (N) : 5 atoms
- Oxygen (O) : 4 atoms
- Sulfur (S) : 1 atom
This unique combination allows the compound to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, possibly due to its ability to disrupt microbial cell membranes.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Anticancer Activity : Research shows that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential use in oncology.
- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that it could protect neuronal cells from damage, offering promise in neurodegenerative disorders.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cytotoxicity | |
| Antimicrobial | Membrane disruption | |
| Anti-inflammatory | Immune modulation | |
| Neuroprotective | Cell protection | 4 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. This suggests that it could be developed as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of this compound were evaluated against both gram-positive and gram-negative bacteria. The results indicated that the compound exhibited substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Case Study 3: Neuroprotection
A recent study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers, highlighting its potential in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
